molecular formula C14H22O4 B7909192 (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

(1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

Cat. No.: B7909192
M. Wt: 254.32 g/mol
InChI Key: XZXCGRFGEVXWIT-UHFFFAOYSA-N
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Description

(1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the ethyl ester group: This step often involves esterification reactions using ethyl alcohol and a carboxylic acid derivative.

    Attachment of the pentan-3-yloxy group: This can be done through etherification reactions using pentan-3-ol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester and pentan-3-yloxy groups.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The bicyclic core can undergo substitution reactions, particularly at positions adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and alkanes are typical products.

    Substitution: Various substituted derivatives of the bicyclic core.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological probes: The compound can be modified to create probes for studying biological systems.

    Drug development: Its unique structure makes it a candidate for drug discovery and development.

Medicine

Industry

    Material science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester exerts its effects depends on its application:

    Molecular targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways involved: The compound can influence various biochemical pathways, including those involved in signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R,6R)-Ethyl 5-(butan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
  • (1R,5R,6R)-Ethyl 5-(hexan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Uniqueness

  • Structural uniqueness : The presence of the pentan-3-yloxy group distinguishes it from similar compounds.
  • Reactivity : Its reactivity profile may differ due to the specific substituents attached to the bicyclic core.

Properties

IUPAC Name

ethyl 5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXCGRFGEVXWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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